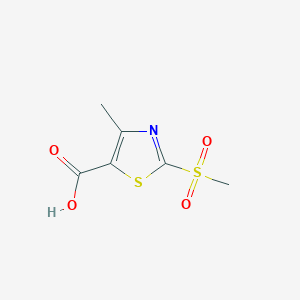

2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” is a derivative of thiazole . It can be used as an intermediate in organic synthesis and medicinal chemistry . It can also be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Molecular Structure Analysis

The molecular formula of “this compound” is C6H7NO4S2 . Its average mass is 221.254 Da and its monoisotopic mass is 220.981644 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully available in the search results. It has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis Applications

- Efficient Synthesis of Benzothiazoles and Benzoxazoles : Methanesulfonic acid derivatives, similar in functionality to "2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid," have been utilized as efficient catalysts or intermediates in the synthesis of heterocyclic compounds like benzothiazoles and benzoxazoles. These processes highlight the versatility of methanesulfonic acid derivatives in facilitating condensation reactions under mild conditions, leading to good yields of the desired products (Sharghi & Asemani, 2009); (Kumar, Rudrawar, & Chakraborti, 2008).

Chemical Transformation

- Esterification of Carboxylic Acids : Studies have shown that ionic liquids based on methanesulfonate derivatives can be effective in the esterification of carboxylic acids, showcasing the potential of these compounds in green chemistry applications due to their reusability and mild reaction conditions (Brinchi, Germani, & Savelli, 2003).

Catalyst Efficiency

- Reductive Ring-Opening Reactions : Methanesulfonic acid has been utilized as an efficient catalyst for the reductive ring-opening of benzylidene acetals, demonstrating its utility in promoting regioselective reactions with significant yields. This application underscores the role of methanesulfonic acid derivatives in organic synthesis, particularly in the modification of glycosidic structures (Zinin et al., 2007).

Novel Derivatives and Their Applications

- Derivative Synthesis : The acylation and subsequent modification of thiazole carboxylic acid derivatives have led to the development of various compounds with potential applications in drug discovery and material science. Such studies illustrate the synthetic versatility of thiazole derivatives and their importance in medicinal chemistry (Dovlatyan et al., 2004).

Environmental and Analytical Chemistry

- Luminescence Sensing and Pesticide Removal : Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate, similar to the core structure of "this compound," have shown promise as luminescent sensory materials for detecting environmental contaminants and for the removal of pesticides. This application highlights the potential of such derivatives in environmental monitoring and remediation (Zhao et al., 2017).

Safety and Hazards

The safety information for “2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action:

Thiazole derivatives often participate in various biochemical processes due to their structural versatility

Mode of Action:

While the exact mode of action remains elusive, we can speculate based on related thiazole compounds. Thiazoles may interact with enzymes, receptors, or other cellular components. For instance, some thiazoles exhibit antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes . In the case of 2-Methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylic acid, it could potentially modulate enzymatic activity or interfere with cellular signaling pathways.

Propriétés

IUPAC Name |

4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S2/c1-3-4(5(8)9)12-6(7-3)13(2,10)11/h1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAPDGVFRHECHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)